4-{[(4-Methylphenyl)sulfonyl]amino}benzamide
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Overview
Description
4-{[(4-Methylphenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C14H14N2O3S. It is known for its unique chemical structure, which includes a benzamide group and a sulfonyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-aminobenzamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(4-Methylphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzamide group may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: This compound has a similar structure but includes an additional benzenesulfonamide group.
4-{[4-(3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)-1-phthalazinyl]amino}benzamide: This compound has a phthalazinyl group attached to the benzamide.
Uniqueness
4-{[(4-Methylphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of a benzamide and sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O3S |
---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-[(4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C14H14N2O3S/c1-10-2-8-13(9-3-10)20(18,19)16-12-6-4-11(5-7-12)14(15)17/h2-9,16H,1H3,(H2,15,17) |
InChI Key |
OEPGVBWEPKWNEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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